N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of globotetraosylceramide involves the sequential addition of sugar moieties to a ceramide backbone. The process typically starts with the synthesis of lactosylceramide, which is then converted to globotriaosylceramide by the addition of a galactose unit. Finally, an N-acetylgalactosamine unit is added to form globotetraosylceramide .
Industrial Production Methods: Industrial production of globotetraosylceramide often involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Globotetraosylceramide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone or the sugar moieties.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction can involve the replacement of specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives of globotetraosylceramide, while reduction can yield reduced derivatives .
Scientific Research Applications
Globotetraosylceramide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosphingolipid synthesis and metabolism.
Biology: It is studied for its role in cellular signaling and membrane structure.
Medicine: It is investigated for its involvement in diseases such as Fabry disease and its potential as a biomarker for certain conditions.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Globotetraosylceramide exerts its effects by acting as a receptor for various toxins and pathogens. It interacts with specific proteins and signaling pathways, such as the ERK and p38 MAPK pathways, to modulate cellular responses. The compound’s molecular targets include proteins involved in enamel deposition and inflammatory responses .
Comparison with Similar Compounds
Globotriaosylceramide: A precursor to globotetraosylceramide, it lacks the N-acetylgalactosamine unit.
Lactosylceramide: A simpler glycosphingolipid that serves as a precursor in the synthesis of more complex glycosphingolipids.
Gangliosides: A group of glycosphingolipids that contain sialic acid residues and have different biological functions
Uniqueness: Globotetraosylceramide is unique due to its specific structure and its role as a receptor for various toxins and pathogens. Its involvement in specific signaling pathways and its potential as a biomarker for certain diseases further highlight its uniqueness .
Properties
Molecular Formula |
C68H126N2O23 |
---|---|
Molecular Weight |
1339.7 g/mol |
IUPAC Name |
N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77) |
InChI Key |
QCHXQNLXKNDTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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